The Rise and Fall of a Promising Antitubercular Candidate: A Technical History of CGI-17341
The Rise and Fall of a Promising Antitubercular Candidate: A Technical History of CGI-17341
An In-depth Guide for Researchers and Drug Development Professionals
CGI-17341, a novel bicyclic nitroimidazole, emerged in the late 1980s as a potent agent against Mycobacterium tuberculosis, the causative agent of tuberculosis. Its discovery by Ciba-Geigy (later Hindustan Ciba-Geigy) marked a significant advancement in the search for new antitubercular drugs, particularly those effective against emerging multi-drug-resistant (MDR) strains. Despite its promising preclinical profile, the development of CGI-17341 was ultimately halted due to concerns regarding its mutagenicity. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and the eventual discontinuation of CGI-17341, tailored for an audience of researchers, scientists, and drug development professionals.
Discovery and Initial Characterization
CGI-17341 (2-ethyl-5-nitro-2,3-dihydroimidazo[2,1-b]oxazole) was first reported in 1989 as a lead compound from a series of bicyclic nitroimidazoles.[1][2] It demonstrated potent in vitro activity against both drug-susceptible and multi-drug-resistant strains of M. tuberculosis.[1][2][3] This was a critical finding at a time when resistance to frontline tuberculosis drugs was becoming a significant global health threat.
In Vitro and In Vivo Efficacy
Subsequent studies confirmed the potent antitubercular activity of CGI-17341. The quantitative data from these preclinical evaluations are summarized in the tables below.
In Vitro Activity of CGI-17341
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | ||
| Against drug-susceptible M. tuberculosis | 0.1 - 0.3 µg/mL | [1][4] |
| Against multi-drug-resistant M. tuberculosis | 0.1 - 0.3 µg/mL | [1][4] |
In Vivo Efficacy of CGI-17341 in a Murine Tuberculosis Model
| Parameter | Value | 95% Confidence Limits | Reference |
| 50% Effective Dose (ED₅₀) | 7.7 mg/kg of body weight | 3.5 and 10.27 | [1][4] |
Furthermore, in vivo studies demonstrated a dose-dependent increase in the survival time of mice infected with M. tuberculosis when treated with CGI-17341.[1][4]
Experimental Protocols
To provide a comprehensive technical resource, the following are detailed methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination Protocol
The in vitro activity of CGI-17341 against M. tuberculosis was determined using a broth microdilution method.
1. Preparation of Mycobacterial Inoculum:
- M. tuberculosis strains were grown on Middlebrook 7H11 agar slants.
- Colonies were scraped and suspended in Middlebrook 7H9 broth containing 0.05% Tween 80.
- The suspension was vortexed and allowed to stand for 30 minutes to allow large particles to settle.
- The supernatant was diluted to a turbidity equivalent to a 0.5 McFarland standard.
- This suspension was further diluted 1:25 in 7H9 broth to prepare the final inoculum.
2. Broth Microdilution Assay:
- The assay was performed in 96-well microtiter plates.
- Serial twofold dilutions of CGI-17341 were prepared in 7H9 broth.
- Each well was inoculated with the prepared mycobacterial suspension.
- Plates were incubated at 37°C in a humidified atmosphere.
- The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the mycobacteria after a 14-day incubation period.
Murine Model of Tuberculosis Infection Protocol
The in vivo efficacy of CGI-17341 was evaluated in a murine model of tuberculosis.
1. Animals:
- Specific pathogen-free female Swiss mice were used for the study.
2. Infection:
- Mice were infected intravenously with a lethal dose of M. tuberculosis H37Rv. The inoculum size was approximately 4 x 10⁸ CFU per lung.[3]
3. Treatment:
- Treatment with CGI-17341 was initiated 11 days post-infection.
- The compound was administered orally once daily for two consecutive days (days 11 and 12 post-infection).[1][4]
- Different dose levels were used to determine the ED₅₀.
4. Efficacy Assessment:
- The primary endpoint was the survival time of the treated mice compared to an untreated control group.
- The ED₅₀ was calculated based on the dose of CGI-17341 that protected 50% of the infected mice from death.
Mechanism of Action: A Prodrug Requiring Bioreductive Activation
CGI-17341 is a prodrug that requires bioreductive activation within the mycobacterial cell to exert its therapeutic effect. This activation is a key feature of many nitroimidazole-based antimicrobials.
Signaling Pathway of CGI-17341 Activation
The activation of CGI-17341 is a multi-step process involving a specific mycobacterial enzyme system.
The activation cascade is initiated by the F420-dependent glucose-6-phosphate dehydrogenase (FGD1), which reduces the deazaflavin cofactor F420 to its active form, F420H₂. This reduced cofactor then serves as an electron donor for a specific, yet to be fully characterized, F420-dependent nitroreductase. Importantly, this activating enzyme is distinct from the deazaflavin-dependent nitroreductase (Ddn) that activates other nitroimidazoles like pretomanid (PA-824). This Ddn-independent activation pathway means that CGI-17341 could potentially be effective against strains of M. tuberculosis that have developed resistance to pretomanid through mutations in the ddn gene.
The reductive activation of CGI-17341 by the nitroreductase generates reactive nitrogen species. These highly reactive molecules are thought to be the primary mediators of the drug's bactericidal effects, leading to the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall, and causing damage to the respiratory chain.[5]
Discontinuation of Development: The Mutagenicity Hurdle
Despite its potent antitubercular activity, the development of CGI-17341 was discontinued due to concerns about its mutagenic potential.[1] This was likely determined through standard genotoxicity assays such as the Ames test.
Ames Test Protocol for Mutagenicity Screening
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.
1. Bacterial Strains:
- The test typically employs several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA) that are auxotrophic for histidine or tryptophan, respectively. These strains carry different mutations that can be reverted by various types of mutagens.
2. Metabolic Activation:
- The assay is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate. This is to assess whether the compound itself or its metabolites are mutagenic.
3. Assay Procedure:
- The bacterial tester strain is exposed to various concentrations of the test compound (CGI-17341 in this case) in the presence or absence of the S9 mix.
- The mixture is plated on a minimal agar medium that lacks the required amino acid (histidine or tryptophan).
- The plates are incubated for 48-72 hours.
4. Interpretation of Results:
- Only bacteria that have undergone a reverse mutation (revertants) that restores their ability to synthesize the essential amino acid will grow and form colonies.
- A significant, dose-dependent increase in the number of revertant colonies compared to the spontaneous reversion rate in the negative control indicates that the compound is mutagenic.
While the specific results of the Ames test for CGI-17341 are not detailed in the publicly available literature, the decision to halt its development strongly suggests a positive result in this or similar genotoxicity assays.
Conclusion and Future Perspectives
CGI-17341 represents a pivotal molecule in the history of antitubercular drug discovery. Its potent activity against both drug-sensitive and resistant strains of M. tuberculosis highlighted the potential of the bicyclic nitroimidazole scaffold. Although its journey was cut short by mutagenicity concerns, the lessons learned from CGI-17341 paved the way for the development of second-generation nitroimidazoles, such as pretomanid and delamanid, which have since been approved for the treatment of drug-resistant tuberculosis. The story of CGI-17341 underscores the critical importance of early and thorough safety profiling in the drug development process and serves as a testament to the iterative nature of scientific discovery, where even discontinued candidates can provide the foundation for future therapeutic breakthroughs. Further research into the specific F420-dependent nitroreductase that activates CGI-17341 could still yield valuable insights for the design of novel antitubercular agents with improved safety profiles.
References
- 1. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecule Property Analyses of Active Compounds for Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro and in vivo activities of the nitroimidazole CGI 17341 against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the mycobacterial envelope for tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
